![molecular formula C15H12ClN3O2S B7685567 N-(2-chlorophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B7685567.png)
N-(2-chlorophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide
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Overview
Description
N-(2-chlorophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide, also known as CP-oxadiazole, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. CP-oxadiazole is a member of the oxadiazole family, which has been shown to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In
Scientific Research Applications
N-(2-chlorophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamidee has been studied for its potential as a therapeutic agent in a variety of diseases. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. N-(2-chlorophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamidee has also been studied for its antimicrobial properties, particularly against Gram-negative bacteria. In addition, N-(2-chlorophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamidee has been shown to have anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamidee is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. N-(2-chlorophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamidee has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamidee has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and antimicrobial properties, N-(2-chlorophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamidee has been shown to have antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases. N-(2-chlorophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamidee has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-chlorophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamidee is its relatively simple synthesis method, which makes it accessible for research purposes. N-(2-chlorophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamidee has also been shown to have low toxicity in animal studies. However, one limitation of N-(2-chlorophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamidee is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for research on N-(2-chlorophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamidee. One area of interest is its potential as a therapeutic agent in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. N-(2-chlorophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamidee may also have potential as an antimicrobial agent, particularly against multidrug-resistant bacteria. In addition, further research is needed to fully understand the mechanism of action of N-(2-chlorophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamidee and to identify potential drug targets.
Synthesis Methods
The synthesis of N-(2-chlorophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamidee involves the reaction of 2-chlorobenzoyl chloride with 2-aminothiophene, followed by cyclization with potassium carbonate and hydrazine hydrate to form the oxadiazole ring. The resulting product is then reacted with 3-chloropropanoic acid to form N-(2-chlorophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamidee.
properties
IUPAC Name |
N-(2-chlorophenyl)-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S/c16-10-4-1-2-5-11(10)17-13(20)7-8-14-18-15(19-21-14)12-6-3-9-22-12/h1-6,9H,7-8H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSKDLLVOQJEHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CS3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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